Cumylamine
CAS No.: 585-32-0
Cat. No.: VC20817120
Molecular Formula: C9H13N
Molecular Weight: 135.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 585-32-0 |
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Molecular Formula | C9H13N |
Molecular Weight | 135.21 g/mol |
IUPAC Name | 2-phenylpropan-2-amine |
Standard InChI | InChI=1S/C9H13N/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,10H2,1-2H3 |
Standard InChI Key | KDFDOINBXBEOLZ-UHFFFAOYSA-N |
SMILES | CC(C)(C1=CC=CC=C1)N |
Canonical SMILES | CC(C)(C1=CC=CC=C1)N |
Boiling Point | 196.5 °C |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
Cumylamine (α,α-dimethylbenzylamine) is identified by the CAS number 585-32-0. It has the molecular formula C9H13N with a molecular weight of 135.21 g/mol . The structure features a tertiary α-carbon adjacent to the amino group, resulting in significant steric hindrance. This arrangement contributes to its unique chemical properties and reactivity patterns.
The compound is known by several synonyms, including:
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(2-Phenyl-2-propyl)amine
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1-Methyl-1-phenylethylamine
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2-Amino-2-phenylpropane
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2-Phenyl-2-propanamine
Physical Properties
Cumylamine presents as a colorless to pale yellow liquid with a distinctive amine odor, often described as ammonia-like . The compound exhibits interesting physical characteristics that influence its handling and applications.
Table 1: Physical Properties of Cumylamine
The variation in reported physical properties across sources suggests that purity levels and measurement conditions may influence these values. The compound's limited water solubility is attributed to its hydrophobic cumyl group, while it demonstrates good solubility in most organic solvents .
Chemical Properties
Cumylamine exhibits the characteristic basicity of amines, making it reactive in numerous chemical transformations . The presence of the bulky cumyl group creates significant steric hindrance around the nitrogen atom, which influences its reactivity patterns and makes it valuable in specific chemical applications.
The compound's basicity allows it to participate in acid-base reactions, while its nucleophilic amine group enables it to engage in various substitution and addition reactions. The tertiary α-carbon structure influences both its chemical stability and reactivity profile, particularly in catalytic applications.
Synthesis Methods
Laboratory Preparation
Several synthetic routes exist for preparing cumylamine, with the reduction method being among the most commonly employed approaches.
One established method involves the reduction reaction of styrene and methylamine in the presence of hydrogen. This process requires specific catalysts and carefully controlled reaction conditions to achieve optimal yields . The reaction typically proceeds through the formation of intermediate compounds before yielding the final product.
Industrial Production
Industrial production methods for cumylamine often focus on scalability and efficiency. While specific industrial processes are less documented in the available research literature, they likely employ optimized versions of laboratory preparation methods with adaptations for larger-scale production.
Catalytic hydrogenation processes using specialized equipment and precise control of reaction parameters are commonly utilized in industrial settings to ensure consistent quality and yield of the final product.
Applications
Precursor in Pharmaceutical Synthesis
One of the most significant applications of cumylamine is as a critical precursor in the synthesis of synthetic cannabinoids. The compound plays an essential role in creating substances such as CUMYL-PeGaClone and CUMYL-4CN-BINACA, where its bulky cumyl group enhances binding affinity to cannabinoid receptors .
CUMYL-4CN-BINACA, a synthetic cannabinoid receptor agonist that contains the cumyl moiety, has been identified as a potent CB1 receptor agonist with significant pharmacological activity (Ki = 2.6 nM; EC50 = 0.58 nM) . The structural contribution of the cumyl group derived from cumylamine is critical to this compound's receptor-binding properties.
Similarly, Cumyl-CBMICA, another synthetic cannabinoid receptor agonist containing a cumyl group from cumylamine, features a cyclobutyl methyl side chain that contributes to its unique pharmacological profile .
Catalysis Applications
Cumylamine serves important functions in organometallic catalysis, particularly in palladium-catalyzed arylation reactions. Its structural features make it valuable as a ligand in various catalytic systems, including:
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Palladium-catalyzed cross-coupling reactions
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Iridium complexes for C–F bond activation
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Ruthenium-catalyzed C–H alkenylation processes
In these catalytic applications, cumylamine's ability to coordinate with metal centers through its nitrogen atom, combined with the steric influence of its cumyl group, creates unique catalytic environments that facilitate specific chemical transformations.
Other Industrial Applications
Beyond pharmaceutical synthesis and catalysis, cumylamine finds utility in several other industrial contexts:
These diverse applications highlight the versatility of cumylamine and its importance across multiple chemical industry sectors.
Chemical Reactivity
Key Reaction Patterns
Cumylamine participates in several characteristic reaction types, including:
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Alkylation reactions - The nitrogen atom can undergo alkylation to form secondary and tertiary amines
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Acylation reactions - Formation of amides through reaction with acyl chlorides or anhydrides
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Nucleophilic substitution - Acting as a nucleophile in various substitution reactions
Specific Reaction Examples
One notable reaction involving cumylamine is the ruthenium-catalyzed C–H alkenylation at the ortho-position of its aromatic ring:
Reaction conditions: RuCl3·3H2O, Cs2CO3, CH3CN (reflux)
Mechanism: The amino group acts as a directing group, coordinating with the Ru catalyst to facilitate the regioselective functionalization of the aromatic ring.
Additionally, cumylamine's participation in the synthesis of synthetic cannabinoids demonstrates its utility in complex molecular construction. In these syntheses, the cumyl group contributes to the pharmacological properties of the final compounds, affecting their binding affinity and efficacy at cannabinoid receptors .
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